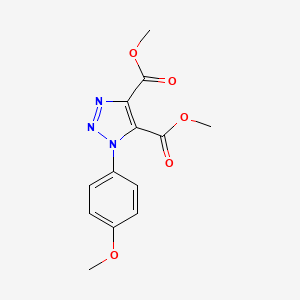
dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The methoxy group attached to the phenyl ring and the dimethyl dicarboxylate moiety suggest potential reactivity and a range of applications in chemical synthesis.
Synthesis Analysis
The synthesis of related triazole compounds often involves "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . This method could potentially be adapted for the synthesis of dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography and theoretical methods such as density functional theory (DFT) . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and other properties such as nonlinear optical properties, which can be greater than those of urea for certain triazole compounds .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acylation, as seen in the acylation of 5-amino-1H-1,2,4-triazoles, which yields 1-acyl-5-amino-1,2,4-triazoles . The presence of the dimethyl dicarboxylate group in dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate suggests that it could undergo similar reactions, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For example, the introduction of a methoxy group and a dimethyl dicarboxylate moiety could affect the solubility, melting point, and reactivity of the compound. Theoretical calculations, such as those performed using DFT, can predict properties like molecular electrostatic potentials and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound with other molecules .
科学的研究の応用
Inhibition Properties and Molecular Docking Studies
Research by Yagiz et al. (2021) explored the synthesis of various dimethyl triazole derivatives, including dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, under green chemistry conditions. These compounds exhibited significant inhibition activities against xanthine oxidase (XO) enzyme, an enzyme involved in purine metabolism, suggesting their potential as XO inhibitors. Additionally, molecular docking studies provided insights into their modes of inhibition at the atomic level (Yagiz et al., 2021).
Synthesis and Structural Studies
Another study focused on the synthesis of a related compound, tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate). The compound was synthesized in two steps and characterized using various spectroscopic techniques, highlighting its potential for further chemical applications (Fall et al., 2021).
Hydrogen Bonding and Molecular Conformations
A study by Asma et al. (2018) revealed that dimethyl triazole derivatives form complex hydrogen-bonded structures. This study highlights the importance of these compounds in understanding hydrogen bonding and molecular conformations, which is crucial in the design of new materials and drugs (Asma et al., 2018).
Tetrel Bonding Interactions and DFT Calculations
Ahmed et al. (2020) synthesized triazole derivatives and analyzed their O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations. These interactions are key in understanding molecular interactions and designing molecules with specific properties (Ahmed et al., 2020).
Regioselective Synthesis and Functionalization
The work of Mansueto et al. (2014) on the regioselective synthesis of triazole derivatives emphasizes the role of these compounds in synthetic chemistry. Their methods provide a pathway for the synthesis of a wide range of derivatives, crucial in drug development and material science (Mansueto et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-19-9-6-4-8(5-7-9)16-11(13(18)21-3)10(14-15-16)12(17)20-2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBMTRSVEPVWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
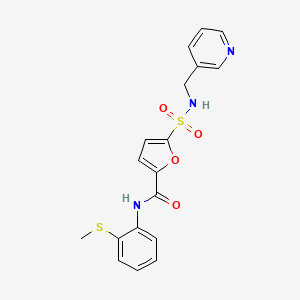
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
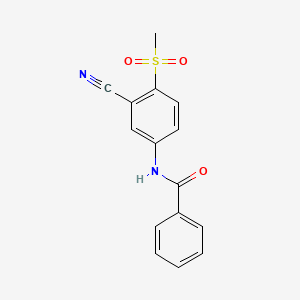
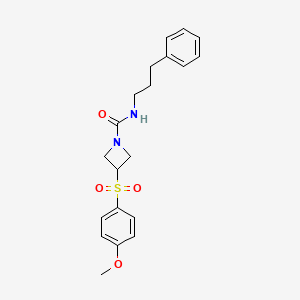
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

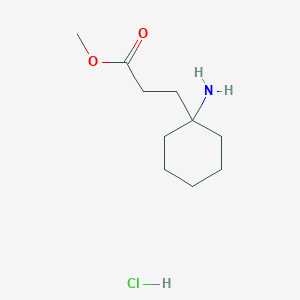

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)